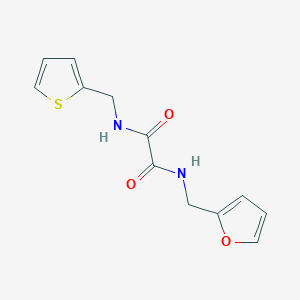

N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOJGGNBTANNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of furan-2-ylmethylamine and thiophen-2-ylmethylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of furan-2-ylmethylamine and thiophen-2-ylmethylamine.

Step 2: Reaction of these amines with oxalyl chloride in an inert solvent like dichloromethane.

Step 3: Purification of the product using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Oxalamides

Key Observations:

- Heterocyclic vs. Aromatic Substituents : The target compound’s furan and thiophene groups contrast with the pyridine (S336) or thiazole (compound 13 ) moieties in other analogs. These heterocycles may enhance π-π stacking interactions in biological targets compared to purely aliphatic chains (e.g., allyl in ) .

- Electron-Donating vs. Electron-Withdrawing Groups : The thiophene (electron-rich) and furan (moderately electron-rich) substituents differ from electron-withdrawing groups like chlorophenyl (GMC-3) or nitro-furyl (), which are associated with altered bioactivity and metabolic stability .

Key Observations:

- Synthetic Complexity : The target compound’s bis-heterocyclic structure may require multi-step synthesis akin to compound 13 (), which involves stereochemical control (36% yield for a single isomer) .

- Solubility and Stability : Furan and thiophene methylene groups may improve solubility in organic solvents compared to polar substituents like hydroxyethyl (compound 15 ) or methoxy (compound 28 ) .

Key Observations:

- Antiviral Potential: The absence of charged groups (e.g., hydroxyethyl in compound 15) in the target compound may reduce efficacy against viral targets like HIV compared to analogs .

- Flavor vs. Bioactivity : Unlike S336, the target compound’s thiophene group might introduce bitterness due to sulfur’s interaction with T2R bitter receptors, limiting its flavor utility .

Toxicological and Metabolic Considerations

- CYP Inhibition : Structurally related oxalamides like S5456 () show moderate CYP3A4 inhibition (51% at 10 µM), suggesting the target compound may require metabolic stability testing .

- Regulatory Precedents: S336’s NOEL of 100 mg/kg bw/day () supports the low toxicity of oxalamides, but heterocyclic substituents in the target compound may alter this profile .

Biological Activity

N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 248.23 g/mol. The compound features two aromatic rings (furan and thiophene) linked to an oxalamide group, which is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The furan and thiophene rings can engage in π-π stacking interactions, while the oxalamide group facilitates hydrogen bonding with target proteins or enzymes. These interactions can modulate enzymatic activities, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxalamides possess activity against various bacterial strains, suggesting that this compound may also have similar effects.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways, leading to programmed cell death. Further investigations are required to elucidate the specific pathways affected.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain proteases or kinases involved in disease processes. This inhibition could be beneficial in treating conditions such as cancer or inflammatory diseases.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity against E. coli and S. aureus; showed significant inhibition at low concentrations. |

| Study 2 | Evaluated anticancer effects on HeLa cells; demonstrated a dose-dependent increase in apoptosis markers. |

| Study 3 | Assessed enzyme inhibition; identified potential inhibition of serine proteases with IC50 values in micromolar range. |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound has been classified as harmful if swallowed and causes skin irritation (H302, H315) . Therefore, handling precautions must be strictly followed during laboratory use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.